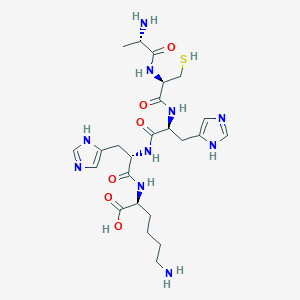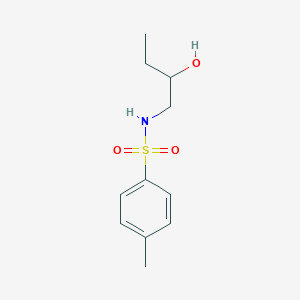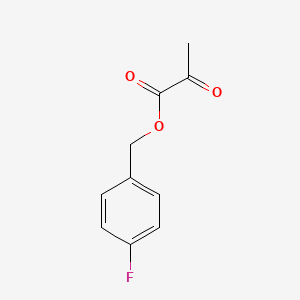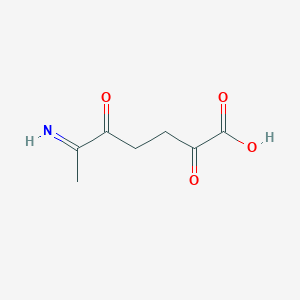
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound’s unique sequence suggests it may have specific interactions with biological targets, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Removal of protecting groups (e.g., Fmoc) to expose reactive amine groups for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like TFA.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acid residues like tyrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free cysteine residues.
科学研究应用
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating peptide interactions with proteins and cellular receptors.
Medicine: Exploring therapeutic potentials, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials or sensors.
作用机制
The mechanism by which Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine exerts its effects likely involves specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-L-ornithyl-L-tyrosyl-L-serine: A similar peptide lacking the diaminomethylidene modification.
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-L-ornithyl-L-tyrosyl-L-threonine: A variant with threonine instead of serine.
Uniqueness
The presence of the diaminomethylidene group in Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine may confer unique properties, such as enhanced binding affinity or stability, distinguishing it from other similar peptides.
属性
CAS 编号 |
863033-24-3 |
|---|---|
分子式 |
C49H85N15O12 |
分子量 |
1076.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C49H85N15O12/c1-3-29(2)40(46(73)60-34(15-10-24-56-49(54)55)42(69)61-36(26-30-17-19-31(66)20-18-30)44(71)62-37(28-65)48(75)76)63-43(70)33(13-5-8-22-51)58-41(68)32(12-4-7-21-50)59-45(72)38-16-11-25-64(38)47(74)35(14-6-9-23-52)57-39(67)27-53/h17-20,29,32-38,40,65-66H,3-16,21-28,50-53H2,1-2H3,(H,57,67)(H,58,68)(H,59,72)(H,60,73)(H,61,69)(H,62,71)(H,63,70)(H,75,76)(H4,54,55,56)/t29-,32-,33-,34-,35-,36-,37-,38-,40-/m0/s1 |
InChI 键 |
BILSXKGRXHODBC-LNURUTPNSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)



![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)


![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)
![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)
